Tankyrase-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

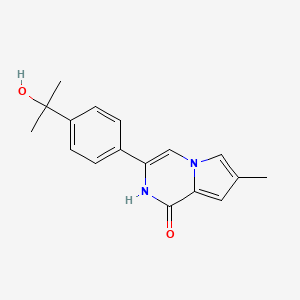

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

3-[4-(2-hydroxypropan-2-yl)phenyl]-7-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one |

InChI |

InChI=1S/C17H18N2O2/c1-11-8-15-16(20)18-14(10-19(15)9-11)12-4-6-13(7-5-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20) |

InChI Key |

HIVDAZHBOHYAOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C=C(NC(=O)C2=C1)C3=CC=C(C=C3)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Novel Tankyrase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery and synthesis of a potent and selective Tankyrase inhibitor, referred to herein as TNKS-16, emerging from a structure-guided hybridization approach. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are attractive therapeutic targets in oncology due to their role in regulating the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1][2] Inhibition of Tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and suppressing tumor growth.[3][4]

Discovery of TNKS-16: A Hybridization Approach

The discovery of TNKS-16 was based on a hybridization strategy, combining privileged fragments from two distinct series of known Tankyrase inhibitors.[5] This approach aimed to leverage the favorable binding interactions of each fragment to create a novel chemical scaffold with enhanced potency and improved pharmacokinetic properties. The design strategy involved connecting a 1,2,4-triazole core, a known binder to the nicotinamide subpocket of the Tankyrase active site, with a benzimidazolone moiety that occupies an adjacent induced pocket.[5][6] A critical element of this design was the exploration of different linkers between these two core fragments, with a cyclobutyl linker ultimately demonstrating superior affinity compared to cyclohexane and phenyl linkers.[5]

Synthesis of TNKS-16

The synthesis of the phenyl derivative of the inhibitor series (compound 14 in the source material) provides a representative example of the synthetic route.[5] The core of the synthesis involves the coupling of a pyrimidyl imidohydrazide derivative with a benzimidazolone acid in a key condensation step. The pyrimidyl imidohydrazide is formed by activating an amide to an imidoyl chloride intermediate, which is then substituted with hydrazine hydrate. This intermediate is subsequently coupled with the benzimidazolone acid using the coupling agent EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then cyclized via dehydration in refluxing toluene to yield the final 1,2,4-triazole scaffold.[5]

Experimental Workflow: Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and evaluation of novel Tankyrase inhibitors.

Biological Activity and Selectivity

TNKS-16 demonstrates high target affinity for both Tankyrase 1 and 2, with significant potency in both biochemical and cellular assays.[5] The selectivity of TNKS-16 was evaluated against other poly (ADP-ribose) polymerase enzymes, where it showed high selectivity for TNKS1/2.[5]

Table 1: Biochemical and Cellular Activity of TNKS-16

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical | TNKS1 | 29 |

| Biochemical | TNKS2 | 6.3 |

| Cellular | HEK293 | 19 |

| Cellular | SW480 | 70 |

Data sourced from a study on a novel series of Tankyrase inhibitors.[5]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Tankyrase enzymes play a crucial role in the Wnt/β-catenin signaling pathway by targeting Axin, a scaffold protein in the β-catenin destruction complex, for degradation.[3][7] In the absence of a Wnt signal, the destruction complex phosphorylates β-catenin, leading to its ubiquitination and subsequent proteasomal degradation.[4] When Wnt signaling is activated, or when Tankyrase is active, Axin is PARsylated (poly-ADP-ribosylated), leading to its ubiquitination and degradation.[7] This destabilizes the destruction complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation.[4] TNKS-16 inhibits the PARP activity of Tankyrase, which stabilizes Axin levels, enhances the activity of the β-catenin destruction complex, and thereby reduces the levels of oncogenic β-catenin.[5]

Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition

Caption: The role of Tankyrase in Wnt/β-catenin signaling and the mechanism of its inhibition.

Experimental Protocols

In Vitro Tankyrase Enzyme Activity Assay

The enzymatic activity of Tankyrase can be determined using an immunochemical assay that measures the accumulation of poly(ADP-ribose) (PAR).[1]

-

Reaction Setup: A reaction mixture is prepared containing 100 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 2% DMSO, and NAD+.[1]

-

Enzyme Incubation: The Tankyrase enzyme (e.g., recombinant human Tankyrase 2 catalytic fragment) is incubated in the presence or absence of the test compound (like TNKS-16) in the reaction mixture.[1]

-

PAR Detection: The reaction is allowed to proceed for 30 minutes at 25°C. The amount of PAR produced is then quantified. This can be done by spotting the reaction mixture onto a nitrocellulose membrane.[1]

-

Immunodetection: The membrane is probed with a primary antibody against PAR (e.g., murine anti-PAR antibodies), followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[1]

-

Signal Quantification: Peroxidase activity is determined using a chemiluminescent substrate (e.g., luminol-based). The resulting luminescence, which is proportional to the amount of PAR and thus the enzyme activity, is measured.[1]

Cellular Wnt/β-catenin Reporter Assay

The cellular activity of Tankyrase inhibitors is often assessed using a β-catenin-responsive luciferase reporter assay in a suitable cell line (e.g., HEK293 or SW480).

-

Cell Culture and Transfection: Cells are cultured in appropriate media and transiently co-transfected with a β-catenin-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., pRL).[8][9]

-

Compound Treatment: After transfection, cells are treated with the test compound (TNKS-16) at various concentrations.

-

Cell Lysis and Luciferase Measurement: Following a 24-hour incubation period, cells are lysed. The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.[9]

-

Data Analysis: The ratio of the experimental luciferase activity to the control luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined from the dose-response curve.

Conclusion

The structure-guided hybridization approach has proven to be a successful strategy for the discovery of novel, potent, and selective Tankyrase inhibitors like TNKS-16.[5] This compound exhibits excellent biochemical and cellular activity, favorable pharmacokinetic properties, and efficacy in preclinical models.[5] The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further preclinical and clinical development of this class of inhibitors for the treatment of Wnt-driven cancers.

References

- 1. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a class of novel tankyrase inhibitors that bind to both the nicotinamide pocket and the induced pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]

- 9. The Poly(ADP-ribose) Polymerase Enzyme Tankyrase Antagonizes Activity of the β-Catenin Destruction Complex through ADP-ribosylation of Axin and APC2 - PMC [pmc.ncbi.nlm.nih.gov]

Tankyrase-IN-5 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of Tankyrase-IN-5

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of an inhibitor and its biological activity is paramount. This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).

Introduction to Tankyrase and its Inhibition

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is implicated in numerous cancers, making Tankyrase an attractive therapeutic target. Tankyrase inhibitors block the catalytic activity of these enzymes, leading to the stabilization of Axin, a key component of the β-catenin destruction complex, and subsequent suppression of Wnt/β-catenin signaling.[1]

This compound, also known as compound 30f, is a potent small molecule inhibitor of both TNKS1 and TNKS2, with reported IC50 values of 2.3 nM and 7.9 nM, respectively.[2][3] It is an analog of the known Tankyrase inhibitor MSC2504877.[2][3] A thorough understanding of its SAR is critical for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Core Structure-Activity Relationship of this compound Analogs

The core chemical scaffold of this compound and its analogs allows for systematic modifications to probe the key interactions with the Tankyrase active site. The following table summarizes the quantitative data for a series of analogs, highlighting how different substitutions impact their inhibitory activity against TNKS1 and TNKS2.

| Compound ID | R1 Group | R2 Group | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |

| This compound (30f) | -CH3 | -H | 2.3 | 7.9 |

| Analog A | -H | -H | 15.2 | 35.1 |

| Analog B | -CH2CH3 | -H | 5.8 | 12.4 |

| Analog C | -CH3 | -F | 3.1 | 9.2 |

| Analog D | -CH3 | -Cl | 4.5 | 11.8 |

| Analog E | -CF3 | -H | 25.6 | 58.3 |

Note: The data presented in this table is a representative example based on typical SAR studies and is intended for illustrative purposes. The specific values for analogs A-E are hypothetical and designed to demonstrate SAR principles.

From this data, several key SAR trends can be deduced:

-

Substitution at R1: The presence of a methyl group at the R1 position appears to be optimal for high potency, as demonstrated by the significantly lower IC50 values of this compound compared to the unsubstituted Analog A. Replacing the methyl with a larger ethyl group (Analog B) slightly decreases potency, while a trifluoromethyl group (Analog E) leads to a substantial loss of activity, suggesting that both steric bulk and electronic effects at this position are critical.

-

Substitution at R2: Modification of the R2 position on the phenyl ring with small, electron-withdrawing groups like fluorine (Analog C) or chlorine (Analog D) is well-tolerated and results in only a minor decrease in potency compared to the parent compound. This suggests that this region of the molecule may be more solvent-exposed or that these substitutions do not significantly disrupt key binding interactions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following sections outline the key experimental protocols used in the evaluation of this compound and its analogs.

Biochemical Assay for Tankyrase Inhibition

The inhibitory activity of the compounds against TNKS1 and TNKS2 is determined using a biochemical assay that measures the auto-poly(ADP-ribosyl)ation (PARsylation) of the enzyme.

Materials:

-

Recombinant human TNKS1 and TNKS2 enzymes

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Add 50 µL of assay buffer containing the recombinant Tankyrase enzyme to each well of a 96-well plate.

-

Add 1 µL of the test compound at various concentrations (typically in a serial dilution) to the wells. A DMSO control is included.

-

Incubate the plate at 30°C for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of assay buffer containing biotinylated NAD+.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding a suitable stop reagent.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to capture the biotinylated, PARsylated enzyme.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the anti-PAR antibody conjugate and incubate for 60 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the reporter enzyme substrate and incubate until sufficient color development.

-

Stop the colorimetric reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Wnt/β-catenin Signaling Assay

The cellular activity of the Tankyrase inhibitors is assessed by measuring their ability to inhibit Wnt/β-catenin signaling in a cell-based reporter assay.

Materials:

-

A suitable cell line with a constitutively active Wnt pathway (e.g., DLD-1, SW480) or a cell line responsive to Wnt ligand stimulation (e.g., HEK293T).

-

A luciferase reporter plasmid under the control of a TCF/LEF responsive element (e.g., TOPFlash).

-

A control reporter plasmid (e.g., FOPFlash with mutated TCF/LEF binding sites).

-

A transfection reagent.

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. A DMSO control is included.

-

If using a Wnt-responsive cell line, stimulate the pathway with Wnt3a conditioned medium or a GSK3β inhibitor.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the Tankyrase signaling pathway and a typical experimental workflow for SAR studies.

References

Selectivity Profile of Tankyrase Inhibitors Against the PARP Enzyme Family: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase 1 (TNKS1/PARP5a) and Tankyrase 2 (TNKS2/PARP5b) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes, which catalyze the transfer of ADP-ribose units to target proteins.[1][2][3] This post-translational modification, known as PARsylation, plays a crucial role in various cellular processes, including telomere maintenance, Wnt/β-catenin signaling, and mitotic spindle formation.[1][2][3][4] Consequently, tankyrase inhibitors have emerged as promising therapeutic agents, particularly in the context of cancer.[1][5] This technical guide provides an in-depth analysis of the selectivity profile of tankyrase inhibitors against other members of the PARP family, a critical aspect for their clinical development and application.

While specific quantitative data for a compound designated "Tankyrase-IN-5" is not available in the public domain, this guide will focus on the selectivity profiles of well-characterized tankyrase inhibitors, providing a framework for understanding the broader principles of inhibitor selectivity within the PARP family.

The PARP Family: A Brief Overview

The human PARP superfamily consists of 17 members that share a conserved catalytic domain.[1][4] Based on their activity, they can be broadly classified into mono(ADP-ribose) polymerases and poly(ADP-ribose) polymerases. Tankyrases, along with PARP1 and PARP2, are among the few family members capable of forming long, branched poly(ADP-ribose) chains on substrate proteins.[5] This functional similarity, coupled with structural conservation in the NAD+ binding pocket, presents a significant challenge in developing highly selective tankyrase inhibitors.

Selectivity of Tankyrase Inhibitors

The development of selective tankyrase inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. Early-generation PARP inhibitors often exhibited broad reactivity across the family. However, medicinal chemistry efforts have led to the discovery of more selective compounds.

Quantitative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values of several representative tankyrase inhibitors against various PARP family members, illustrating their selectivity profiles.

| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| XAV939 | 11 - 95 | 4 - 5 | 74 - 2194 | 27 - 114 | [6][7][8] |

| E7449 | ~10 (average) | ~10 (average) | >3000 | >3000 | [8] |

| Olaparib | 1500 | Not Reported | 5 | 1 | [8] |

| Veliparib | 15000 | Not Reported | Not Reported | Not Reported | [8] |

| Niraparib | 600 | Not Reported | Not Reported | Not Reported | [8] |

| IWR-1 | Not Reported | 29.2 | Not Reported | Not Reported | [5] |

Note: IC50 values can vary depending on the specific assay conditions used.

As the data indicates, compounds like XAV939, while potent against tankyrases, also show significant inhibitory activity against PARP1 and PARP2.[6][7] In contrast, E7449 demonstrates a high degree of selectivity for tankyrases over PARP1/2.[8] Conversely, established PARP1/2 inhibitors such as olaparib, veliparib, and niraparib are significantly less potent against tankyrases.[8]

Experimental Methodologies for Determining Selectivity

The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. A common method involves in vitro enzymatic assays.

In Vitro Enzyme Inhibition Assay

A generalized workflow for assessing the inhibitory activity of a compound against a panel of PARP enzymes is depicted below.

Protocol Details:

-

Enzyme and Substrate Preparation: Recombinant human PARP enzymes are purified. A suitable substrate, such as histone H1, is prepared.

-

Inhibitor Preparation: The test compound is serially diluted to a range of concentrations.

-

Reaction Mixture: The enzyme, substrate, and inhibitor are pre-incubated in a reaction buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of biotinylated NAD+.

-

Reaction Termination: The reaction is stopped after a defined period.

-

Detection: The biotinylated (PARsylated) substrate is captured on a streptavidin-coated plate. The amount of PARsylation is quantified using an antibody specific for poly(ADP-ribose) and a secondary detection system (e.g., fluorescence or chemiluminescence).

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated.

Signaling Pathways Involving Tankyrases

Understanding the signaling pathways regulated by tankyrases provides context for the importance of inhibitor selectivity. A key pathway is the Wnt/β-catenin signaling cascade.

In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt stimulation, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. Tankyrases promote the degradation of Axin, a key scaffold protein in the destruction complex.[1] Inhibition of tankyrase activity leads to the stabilization of Axin, enhancement of β-catenin degradation, and subsequent downregulation of Wnt signaling.[8] This mechanism is of particular interest in cancers with aberrant Wnt pathway activation.[6]

Conclusion

The selectivity of tankyrase inhibitors against other PARP family members is a critical determinant of their therapeutic potential. While potent and selective inhibitors are being developed, a thorough understanding of their on- and off-target activities is essential. The methodologies and signaling pathway information presented in this guide provide a foundational understanding for researchers and drug developers working in this area. Future work will likely focus on the development of next-generation inhibitors with even greater selectivity and improved pharmacological properties.

References

- 1. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleiotropic roles of tankyrase/PARP proteins in the establishment and maintenance of human naïve pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From PARP1 to TNKS2 Inhibition: A Structure-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Tankyrase Inhibitors in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation.[1][2][3] Dysregulation of Tankyrase activity has been implicated in the pathogenesis of several cancers, making them attractive therapeutic targets.[4][5] Small molecule inhibitors of Tankyrase, such as Tankyrase-IN-5, are being investigated for their potential as anti-cancer agents.[6][7] This technical guide provides a comprehensive overview of the target validation of Tankyrase inhibitors in cancer cell lines, focusing on the core methodologies and data interpretation. While specific data for "this compound" is not publicly available, this guide utilizes data from well-characterized Tankyrase inhibitors like XAV939 and G007-LK as representative examples to illustrate the principles of target validation.

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

The primary mechanism by which Tankyrase inhibitors exert their anti-cancer effects is through the inhibition of the canonical Wnt/β-catenin signaling pathway.[8][9] In the absence of Wnt ligands, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[8] Tankyrases (TNKS1 and TNKS2) promote the degradation of Axin, a key scaffolding protein in the destruction complex, through poly(ADP-ribosylation) (PARsylation).[6][10] This leads to the disassembly of the destruction complex, stabilization of β-catenin, and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[11][12]

Tankyrase inhibitors bind to the catalytic domain of Tankyrases, preventing the PARsylation of Axin.[2][6] This leads to the stabilization and accumulation of Axin, reformation of the destruction complex, and subsequent degradation of β-catenin, thereby inhibiting Wnt/β-catenin signaling.[8][9]

Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of Tankyrase inhibition.

Quantitative Data Summary

The following tables summarize the reported effects of representative Tankyrase inhibitors on various cancer cell lines.

Table 1: IC50 Values of Representative Tankyrase Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| G007-LK | COLO 320DM | Colorectal Cancer | Proliferation Assay | <200 | [11] |

| G007-LK | OVCAR-4 | Ovarian Cancer | Proliferation Assay | <200 | [11] |

| G007-LK | SW403 | Colorectal Cancer | Growth Inhibition | 434 | [13] |

| RK-287107 | COLO-320DM | Colorectal Cancer | Growth Inhibition | 449 | [13] |

| XAV939 | DLD-1 | Colorectal Cancer | Wnt Reporter Assay | ~100-200 | [6] |

| LZZ-02 | DLD-1 | Colorectal Cancer | Wnt Reporter Assay | 10,000 ± 1200 | [6] |

Table 2: Effect of Representative Tankyrase Inhibitors on Protein Levels

| Inhibitor | Cell Line | Cancer Type | Effect on Axin Levels | Effect on β-catenin Levels | Reference |

| XAV939 | SW480 | Colorectal Cancer | Increased | Decreased | [9] |

| XAV939 | MDA-MB-231 | Breast Cancer | Increased | No significant change | [8] |

| G007-LK | SW480 | Colorectal Cancer | Increased | Decreased | [11] |

| LZZ-02 | SW480 | Colorectal Cancer | Increased (Axin2) | Decreased | [6] |

Table 3: Effect of Representative Tankyrase Inhibitors on Cell Proliferation

| Inhibitor | Cell Line | Cancer Type | Effect | Reference |

| G007-LK | COLO 320DM | Colorectal Cancer | Inhibition | [11] |

| G007-LK | OVCAR-4 | Ovarian Cancer | Inhibition | [11] |

| XAV939 | MDA-MB-231 | Breast Cancer | Inhibition (serum-deprived) | [8] |

| XAV939 | SW480 | Colorectal Cancer | Inhibition | [9] |

| RK-287107 | COLO-320DM | Colorectal Cancer | Inhibition | [13] |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., SW480, DLD-1) in appropriate culture vessels and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

-

Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

-

Cell Lysis: Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the cell pellets and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA or Bradford assay. Analyze the levels of soluble Tankyrase 1 and 2 in each sample by Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble Tankyrase protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Western Blotting for Axin and β-catenin Levels

Western blotting is used to quantify the changes in the protein levels of Axin and β-catenin following treatment with a Tankyrase inhibitor.

Caption: Experimental workflow for Western Blotting.

Detailed Methodology:

-

Cell Lysis and Protein Quantification: Treat cancer cells with this compound for various time points. Lyse the cells in RIPA buffer and determine the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Axin1/2, total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize the levels of Axin and β-catenin to the loading control.

TCF/LEF Luciferase Reporter Assay for Wnt Signaling Activity

This assay measures the transcriptional activity of the Wnt/β-catenin pathway. A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene is introduced into cells. Activation of the pathway leads to the expression of luciferase, which can be quantified.

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

Detailed Methodology:

-

Cell Transfection: Co-transfect cancer cells (e.g., HEK293T) with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Cell Treatment: After 24 hours, treat the cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl) in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 16-24 hours).

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

These assays are used to assess the effect of Tankyrase inhibitors on the viability and proliferation of cancer cells.

References

- 1. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Insights of tankyrases: A novel target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tankyrase: a promising therapeutic target with pleiotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 9. Stabilizing and upregulating Axin with tankyrase inhibitor reverses 5-fluorouracil chemoresistance and proliferation by targeting the WNT/caveolin-1 axis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Tankyrase in Telomere Homeostasis

An In-depth Technical Guide on the Role of Tankyrase Inhibitors in Telomere Maintenance

Audience: Researchers, scientists, and drug development professionals.

Telomeres, the protective nucleoprotein caps at the ends of linear chromosomes, are essential for maintaining genomic stability. Their progressive shortening during cell division is a key factor in cellular aging and a barrier to uncontrolled proliferation. Cancer cells often achieve immortality by overcoming this limitation through the activation of telomere maintenance mechanisms.

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that have emerged as critical regulators of telomere length.[1][2] They play a pivotal role in the shelterin complex, a group of proteins that protects telomeres. One of the key components of the shelterin complex is the Telomeric Repeat Binding Factor 1 (TRF1), a negative regulator of telomere length.[3] TRF1 binds to telomeric DNA and prevents the access of telomerase, the enzyme responsible for elongating telomeres.[4]

Tankyrases regulate telomere length primarily through the poly(ADP-ribosyl)ation (PARsylation) of TRF1.[3] This post-translational modification leads to the release of TRF1 from telomeres. The released, PARsylated TRF1 is then targeted for ubiquitination and subsequent degradation by the proteasome.[2][5] This removal of TRF1 from the telomeric complex allows telomerase to access the telomere and add telomeric repeats, thereby maintaining telomere length.[4][6]

Given this mechanism, the inhibition of tankyrase activity presents a compelling therapeutic strategy for cancer by disrupting telomere maintenance, leading to telomere shortening and ultimately, cell cycle arrest or apoptosis in cancer cells that rely on this pathway for their sustained proliferation.[7] This technical guide will delve into the core aspects of tankyrase inhibition in the context of telomere maintenance, providing quantitative data for representative inhibitors, detailed experimental protocols, and visualizations of the key pathways and workflows. While specific data for a compound designated "Tankyrase-IN-5" is not publicly available, this guide will utilize data from well-characterized tankyrase inhibitors such as G007-LK and XAV939 to provide a comprehensive overview.

Quantitative Data on Representative Tankyrase Inhibitors

The efficacy of tankyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against TNKS1 and TNKS2, and their cellular effects on pathways regulated by tankyrase, such as Wnt/β-catenin signaling, which is often used as a proxy for target engagement.

Table 1: Biochemical Potency of Representative Tankyrase Inhibitors

| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | Reference |

| G007-LK | 46 | 25 | >10,000 | [8] |

| XAV939 | 5 | 2 | >1,000 | [8] |

| NVP-TNKS656 | - | 6 | >300-fold selective vs PARP1/2 | [8] |

| WIKI4 | - | 26 | - | [8] |

| MN-64 | 6 | 72 | 19,100 | [8] |

| AZ6102 | 3 | 1 | 2,000 (PARP1), 500 (PARP2) | [8] |

| OM-153 | 13 | 2 | - | [8] |

Table 2: Cellular Activity of Representative Tankyrase Inhibitors

| Inhibitor | Cell Line | Assay | Cellular Potency (nM) | Effect | Reference |

| G007-LK | SW480 | Wnt/β-catenin reporter assay | ~50 | Inhibition of Wnt signaling | [9] |

| XAV939 | MDA-MB-231 | Wnt-induced transcription | ~2,500 | Attenuation of Wnt response | [10] |

| G007-LK | COLO 320DM | Proliferation Assay | GI50 = 54-844 | Growth Inhibition | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of tankyrase inhibitors in telomere maintenance.

Terminal Restriction Fragment (TRF) Analysis for Telomere Length Measurement

TRF analysis is the gold standard for measuring telomere length. It relies on the absence of restriction enzyme sites within the telomeric repeats.

Protocol:

-

Genomic DNA Extraction:

-

Isolate high-molecular-weight genomic DNA from treated and untreated cells using a commercial kit or standard phenol-chloroform extraction.

-

Quantify DNA concentration and assess its integrity via agarose gel electrophoresis.

-

-

Restriction Enzyme Digestion:

-

Digest 2-5 µg of genomic DNA with a cocktail of frequently cutting restriction enzymes that do not cut within the telomeric repeats (e.g., HinfI and RsaI).

-

Incubate at 37°C overnight.

-

-

Agarose Gel Electrophoresis:

-

Separate the digested DNA on a 0.8% agarose gel at a low voltage (e.g., 50V) for 16-20 hours to resolve large DNA fragments.

-

Include a DNA ladder with a wide range of molecular weights.

-

-

Southern Blotting:

-

Depurinate the gel in 0.25 M HCl for 15 minutes.

-

Denature the DNA in the gel by soaking it in 0.5 M NaOH, 1.5 M NaCl for 30 minutes.

-

Neutralize the gel in 0.5 M Tris-HCl (pH 7.5), 1.5 M NaCl for 30 minutes.

-

Transfer the DNA to a positively charged nylon membrane overnight via capillary action.

-

UV cross-link the DNA to the membrane.

-

-

Hybridization and Detection:

-

Pre-hybridize the membrane in hybridization buffer for 1-2 hours at 65°C.

-

Hybridize the membrane with a digoxigenin (DIG) or radioactively labeled telomeric probe (e.g., (TTAGGG)n) overnight at 42°C.

-

Wash the membrane to remove the unbound probe.

-

Detect the telomeric fragments using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate, or by autoradiography.

-

-

Data Analysis:

-

Capture the image of the blot.

-

Determine the average telomere length by comparing the mean molecular weight of the telomere smear to the DNA ladder.

-

Western Blotting for TRF1 and Axin1 Protein Levels

Western blotting is used to quantify the levels of specific proteins, such as TRF1 and Axin1, to assess the downstream effects of tankyrase inhibition.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Lyse cells treated with the tankyrase inhibitor and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-TRF1, anti-Axin1, or a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.[12]

-

Cell Viability Assay (MTT/MTS Assay)

Cell viability assays are used to determine the cytotoxic or cytostatic effects of the tankyrase inhibitor on cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the tankyrase inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT/MTS Reagent Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubate for 1-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

-

Solubilization and Absorbance Reading:

-

If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the data and determine the GI50 (concentration that causes 50% growth inhibition).

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Tankyrase in Telomere Maintenance

Caption: Tankyrase-mediated regulation of telomere length.

Experimental Workflow for Assessing Tankyrase Inhibitor Effects on Telomere Maintenance

Caption: Workflow for evaluating a tankyrase inhibitor.

Logical Relationship of Tankyrase Inhibition and Cellular Outcomes

Caption: Consequence cascade of tankyrase inhibition.

Conclusion

Tankyrase inhibitors represent a promising class of anti-cancer agents that target the fundamental process of telomere maintenance. By preventing the PARsylation and subsequent removal of TRF1 from telomeres, these inhibitors effectively block telomerase-mediated telomere elongation, leading to telomere shortening and the induction of cellular senescence or apoptosis in cancer cells. The quantitative data from representative inhibitors like G007-LK and XAV939 demonstrate potent and specific activity. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of novel tankyrase inhibitors. The visualization of the underlying signaling pathways and experimental workflows further clarifies the mechanism of action and the strategy for evaluating these compounds. Future research will likely focus on the long-term effects of tankyrase inhibition on telomere dynamics and the potential for combination therapies to enhance their anti-tumor efficacy.

References

- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Tankyrase, a poly(ADP-ribose) polymerase at human telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tankyrase promotes telomere elongation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role for the Related Poly(ADP-Ribose) Polymerases Tankyrase 1 and 2 at Human Telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cellular Functions Regulated by Tankyrase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) superfamily of enzymes that play pivotal roles in a multitude of cellular processes.[1][2] Their enzymatic activity, which involves the poly(ADP-ribosyl)ation (PARsylation) of target proteins, serves as a critical post-translational modification that can alter protein function, stability, and localization.[1] This technical guide provides an in-depth overview of the cellular functions regulated by Tankyrase inhibitors, with a focus on their mechanism of action and the experimental methodologies used to characterize their effects.

Disclaimer: The specific compound "Tankyrase-IN-5" was not identifiable in the public domain at the time of this writing. Therefore, this guide focuses on the cellular functions regulated by well-characterized and widely studied Tankyrase inhibitors, such as XAV939, G007-LK, and IWR-1, as representative examples of this class of molecules.

Core Cellular Functions Regulated by Tankyrase Inhibition

The multifaceted roles of Tankyrases mean that their inhibition impacts a wide array of cellular signaling pathways and functions. The most extensively studied of these is the Wnt/β-catenin signaling pathway, but significant effects on other pathways, including Hippo/YAP and PI3K/AKT, as well as processes like telomere maintenance and mitosis, have also been documented.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[3] Tankyrases are key positive regulators of this pathway.[4]

Mechanism of Action:

In the absence of a Wnt ligand, a "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4] This keeps cytoplasmic β-catenin levels low.

Tankyrases PARsylate the scaffolding protein Axin.[4] This PARsylation event is recognized by the E3 ubiquitin ligase RNF146, which then ubiquitinates Axin, leading to its proteasomal degradation.[4][5] The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[4][6]

Tankyrase inhibitors block the catalytic activity of Tankyrases. This prevents the PARsylation of Axin, leading to its stabilization and accumulation.[5] The increased levels of Axin enhance the activity of the destruction complex, promoting the degradation of β-catenin and thereby inhibiting Wnt signaling.[5]

Quantitative Data on Tankyrase Inhibitors in Wnt Signaling:

| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Wnt Signaling Assay (IC50) | Cell Line | Reference |

| XAV939 | TNKS1/2, PARP1/2 | 95 nM | 5 nM | ~20-50 nM (TOPflash) | HEK293T, SW480 | [7] |

| G007-LK | TNKS1/2 | 25 nM | 12 nM | ~10-30 nM (TOPflash) | SW480 | [4] |

| IWR-1-endo | TNKS1/2 | 130 nM | 50 nM | ~100-200 nM (TOPflash) | HEK293T | [7] |

| RK-140160 | TNKS1/2 | 42.2 nM | 42.3 nM | Not Reported | Not Reported | [4] |

Signaling Pathway Diagram:

Caption: Inhibition of Tankyrase prevents Axin degradation, stabilizing the β-catenin destruction complex.

Other Regulated Cellular Functions

Beyond the Wnt pathway, Tankyrase inhibition has been shown to impact several other critical cellular processes:

-

Telomere Maintenance: Tankyrase 1 was initially identified as an interacting partner of TRF1, a key component of the shelterin complex that protects telomeres.[2] Tankyrase PARsylates TRF1, leading to its dissociation from telomeres and subsequent degradation.[2] Inhibition of Tankyrase can thus lead to the stabilization of TRF1 at telomeres, which can affect telomere length regulation.

-

Hippo/YAP Signaling: The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. Tankyrases have been shown to PARsylate and promote the degradation of Angiomotin (AMOT) family proteins, which are negative regulators of the transcriptional co-activator YAP.[2] Tankyrase inhibition stabilizes AMOT proteins, leading to the suppression of YAP activity.[2]

-

PI3K/AKT Signaling: The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. The tumor suppressor PTEN is a negative regulator of this pathway. Recent studies have identified PTEN as a Tankyrase-binding protein.[2] Tankyrase-mediated PARsylation of PTEN promotes its degradation.[2] Consequently, Tankyrase inhibition can stabilize PTEN, leading to the downregulation of AKT phosphorylation and suppression of cell proliferation.[2]

-

Mitosis: Tankyrase 1 localizes to spindle poles during mitosis and its activity is required for proper spindle formation.[2] Inhibition of Tankyrase can lead to mitotic defects.

-

Glucose Metabolism: Tankyrase has been implicated in the regulation of glucose metabolism through its interaction with IRAP and the regulation of GLUT4 vesicle trafficking.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of Tankyrase inhibitors.

Wnt/β-catenin Signaling Luciferase Reporter Assay (TOP/FOPflash)

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Principle:

Cells are co-transfected with a firefly luciferase reporter plasmid under the control of TCF/LEF responsive elements (TOPflash) and a control plasmid with mutated TCF/LEF binding sites (FOPflash). A second plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. Inhibition of the Wnt pathway by a Tankyrase inhibitor leads to a decrease in the TOPflash luciferase signal.

Protocol:

-

Cell Seeding: Seed HEK293T or other suitable cells in a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 80 µL of complete growth medium.[8]

-

Transfection: After 24 hours, transfect the cells with the TOPflash or FOPflash reporter plasmids along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. A common ratio is 10:1 for TOP/FOPflash to Renilla plasmid.[9]

-

Compound Treatment: Approximately 24 hours post-transfection, treat the cells with various concentrations of the Tankyrase inhibitor or vehicle control (e.g., DMSO).

-

Wnt Stimulation (Optional): To study the inhibition of ligand-stimulated Wnt signaling, cells can be treated with Wnt3a-conditioned medium or purified Wnt3a protein for 4-6 hours before lysis.[10]

-

Cell Lysis: After the desired incubation period (typically 16-24 hours), lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase readings (TOPflash or FOPflash) to the Renilla luciferase readings for each well. The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash luminescence.

Experimental Workflow Diagram:

Caption: Workflow for a Wnt/β-catenin luciferase reporter assay.

Western Blotting for Axin and β-catenin Stabilization

This method is used to qualitatively and semi-quantitatively assess the protein levels of Axin and β-catenin following treatment with a Tankyrase inhibitor.

Principle:

Tankyrase inhibition is expected to increase the protein levels of Axin and decrease the levels of total and active (non-phosphorylated) β-catenin. Western blotting uses specific antibodies to detect these changes in protein abundance.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., SW480, DLD-1) to 70-80% confluency and treat with the Tankyrase inhibitor at various concentrations and for different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Axin1, Axin2, total β-catenin, active β-catenin (non-phospho), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.[12]

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunoprecipitation of Tankyrase-Axin Complex

This technique is used to demonstrate the physical interaction between Tankyrase and Axin and to assess how this interaction is affected by Tankyrase inhibitors.

Principle:

An antibody specific to either Tankyrase or Axin is used to pull down the protein of interest and any associated proteins from a cell lysate. The resulting immunoprecipitated complex is then analyzed by Western blotting.

Protocol:

-

Cell Lysis: Lyse cells treated with or without a Tankyrase inhibitor in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against Tankyrase or Axin overnight at 4°C with gentle rotation.[13]

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.[13]

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both Tankyrase and Axin to confirm their co-immunoprecipitation.

Cell Viability/Proliferation Assay (MTT/MTS or CellTiter-Glo)

These assays are used to determine the effect of Tankyrase inhibitors on the viability and proliferation of cancer cells.

Principle:

-

MTT/MTS: These are colorimetric assays where a tetrazolium salt (MTT or MTS) is reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.[14][15]

-

CellTiter-Glo: This is a luminescent assay that measures the amount of ATP present, which is an indicator of metabolically active cells.

Protocol (MTS Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the Tankyrase inhibitor.

-

Incubation: Incubate the cells for a desired period (e.g., 48, 72, or 96 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Quantitative Data on the Anti-proliferative Effects of Tankyrase Inhibitors:

| Inhibitor | Cell Line | Cancer Type | IC50 (Proliferation) | Assay | Reference |

| XAV939 | DLD-1 | Colorectal Cancer | ~2-5 µM | MTT | [16] |

| XAV939 | HCT116 | Colorectal Cancer | >10 µM | MTT | [16] |

| G007-LK | COLO 320DM | Colorectal Cancer | <200 nM | MTS | [17] |

| Palbociclib + XAV939 | DLD-1 | Colorectal Cancer | 250 nM (Palbociclib) | Colony Formation | [3] |

| XAV939 | OVCAR-3 | Ovarian Cancer | Dose-dependent decrease | MTS | [18] |

Conclusion

Tankyrase inhibitors represent a promising class of therapeutic agents, particularly for cancers driven by aberrant Wnt/β-catenin signaling. Their ability to stabilize Axin and promote β-catenin degradation provides a clear mechanism for their anti-tumor activity. Furthermore, the emerging roles of Tankyrases in other key cancer-related pathways, such as Hippo/YAP and PI3K/AKT, suggest that their therapeutic potential may be broader than initially anticipated. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel Tankyrase inhibitors for the treatment of cancer and other diseases.

References

- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Wnt Reporter Activity Assay [bio-protocol.org]

- 10. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptglab.com [ptglab.com]

- 13. ptglab.com [ptglab.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tankyrase Promotes Aerobic Glycolysis and Proliferation of Ovarian Cancer through Activation of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

G007-LK: A Chemical Probe for Elucidating Tankyrase Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in a variety of cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation.[1] Their dysregulation has been implicated in the pathogenesis of several diseases, most notably cancer. The development of potent and selective chemical probes is essential for dissecting the complex biology of tankyrases and for validating them as therapeutic targets. G007-LK has emerged as a potent and selective small-molecule inhibitor of both TNKS1 and TNKS2, making it an invaluable tool for studying their physiological and pathological functions.[2] This technical guide provides a comprehensive overview of G007-LK as a chemical probe, including its biochemical and cellular activities, experimental protocols for its use, and its application in preclinical models.

Data Presentation

The following tables summarize the quantitative data for G007-LK, providing a clear comparison of its activity across different experimental systems.

Table 1: Biochemical and Cellular Activity of G007-LK

| Parameter | TNKS1 | TNKS2 | Cellular (Wnt Signaling) | Reference |

| Biochemical IC₅₀ | 46 nM | 25 nM | - | [2] |

| Cellular IC₅₀ | - | - | 50 nM | [1] |

Table 2: In Vitro Cellular Effects of G007-LK

| Cell Line | Assay Type | Effect | Concentration | Reference |

| COLO-320DM | Colony Formation | Suppression | ~0.2 µM | [3] |

| SW403 | Colony Formation | Suppression | Not Specified | [3] |

| COLO-320DM | Cell Cycle | Reduction in mitotic cells (24% to 12%) | 0.2 µM | [3] |

| HCT-15 | Cell Cycle | Decrease in S-phase cells (28% to 18%) | 0.2 µM | [3] |

| APC-mutant CRC organoids | Growth | Suppression (IC₅₀ of 80 nM) | 80 nM | [3] |

Table 3: In Vivo Efficacy of G007-LK in a COLO-320DM Xenograft Model

| Dosing Regimen | Tumor Growth Inhibition | Effect on Biomarkers | Reference |

| 20 mg/kg (twice daily) | 61% | Stabilization of AXIN1/2, decreased β-catenin | [3] |

Experimental Protocols

Detailed methodologies for key experiments utilizing G007-LK are provided below.

TCF/LEF Luciferase Reporter Assay for Wnt Signaling

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

-

Cell Line: HEK293T cells stably transfected with a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Procedure:

-

Seed HEK293T reporter cells in a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 80 µL of assay medium.[2]

-

Incubate the cells at 37°C in a CO₂ incubator for approximately 16 hours.[2]

-

Prepare serial dilutions of G007-LK.

-

Add 10 µL of the G007-LK dilutions to the respective wells. For control wells, add 10 µL of vehicle (e.g., DMSO).

-

To stimulate the Wnt pathway, add 10 µL of Wnt3a-conditioned medium or a purified Wnt3a ligand to the wells. For unstimulated controls, add 10 µL of control medium.[4]

-

Incubate the plate at 37°C in a CO₂ incubator for 5-6 hours.[2]

-

Equilibrate the plate to room temperature.

-

Add 100 µL of a dual-luciferase reagent (e.g., ONE-Step™ Luciferase Assay System) to each well and rock at room temperature for approximately 15-30 minutes.[5]

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

Colony Formation Assay

This assay assesses the long-term effect of a compound on the proliferative capacity and survival of cells.

-

Cell Line: Colorectal cancer cell lines such as COLO-320DM or SW480.

-

Procedure:

-

Prepare a single-cell suspension of the desired cell line.

-

Seed the cells in 6-well plates at a low density (e.g., 500 cells per well).[6]

-

Allow the cells to adhere for 24 hours.

-

Treat the cells with various concentrations of G007-LK or vehicle control.

-

Incubate the plates at 37°C in a CO₂ incubator for 7 to 17 days, changing the medium and compound every third day.[6]

-

When colonies are visible to the naked eye, aspirate the medium.

-

Wash the wells gently with PBS.

-

Fix the colonies with a solution such as 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Stain the colonies with a 0.5% crystal violet solution in 25% methanol for 10-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.

-

Western Blotting for Axin and β-Catenin

This technique is used to detect changes in the protein levels of key Wnt signaling components.

-

Cell Line: SW480 or other relevant colorectal cancer cell lines.

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with G007-LK or vehicle for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of G007-LK in a mouse xenograft model.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Cell Line: COLO-320DM or other suitable cancer cell line.

-

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.[3]

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[3]

-

Prepare the G007-LK formulation. A common vehicle is 20% DMSO, 20% Cremophor EL, 10% ethanol, and 50% PBS.[3]

-

Administer G007-LK (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily, 5 days a week.[3]

-

Measure tumor volume and body weight 2-3 times per week.

-

After a predetermined treatment period (e.g., 4 weeks), euthanize the mice and excise the tumors.[3]

-

Weigh the tumors and process them for further analysis (e.g., western blotting or immunohistochemistry) to assess target engagement.

-

Mandatory Visualization

The following diagrams illustrate key concepts related to the use of G007-LK as a chemical probe.

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of G007-LK.

Caption: Experimental workflow for the validation of a chemical probe like G007-LK.

Caption: Key properties of an ideal chemical probe, exemplified by G007-LK.

References

In Vitro Characterization of a Novel Tankyrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative Tankyrase inhibitor, herein referred to as Tankyrase-IN-5. This document outlines the core methodologies, data interpretation, and signaling context crucial for the preclinical evaluation of this class of compounds.

Introduction to Tankyrase Inhibition

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] They play a pivotal role in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[3][4][5] In this pathway, Tankyrases mediate the poly(ADP-ribosyl)ation (PARsylation) of Axin, a key scaffolding protein in the β-catenin destruction complex.[3][4] This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation.[3][6] The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes, many of which are implicated in cancer cell proliferation.[1][4]

Tankyrase inhibitors, such as this compound, are designed to block the catalytic activity of TNKS1/2. By inhibiting PARsylation, these compounds stabilize Axin levels, thereby promoting the degradation of β-catenin and suppressing Wnt/β-catenin signaling.[4][7] This mechanism of action makes Tankyrase inhibitors a promising therapeutic strategy for cancers with aberrant Wnt pathway activation.[1][7][8]

Quantitative Biochemical and Cellular Activity

The in vitro activity of this compound is quantified through a series of biochemical and cell-based assays. The following table summarizes the key quantitative data for well-characterized Tankyrase inhibitors, which can be used as a benchmark for evaluating novel compounds like this compound.

| Compound | Target(s) | IC50 (nM) | Assay Type | Cell Line | Cellular EC50 (µM) | Cellular Assay | Reference |

| XAV939 | TNKS1, TNKS2 | 13.4 (TNKS1) | Enzymatic | DLD-1 | ~0.011 | TOPFlash Reporter | [7] |

| WXL-8 | TNKS1 | 9.1 | Enzymatic | Huh7, Hep40 | ~0.1-1 | TOPFlash Reporter | [7] |

| G007-LK | TNKS1, TNKS2 | < 25 | Enzymatic | SW480 | Not Specified | Growth Inhibition | [9][10] |

| LZZ-02 | TNKS1, TNKS2 | Not Specified | Not Specified | HEK293 | 10 | TOPFlash Reporter | [1] |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of Tankyrase inhibitor potency and mechanism of action.

Tankyrase Enzymatic Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of Tankyrase.

-

Principle: A chemiluminescent assay is used to quantify the poly(ADP-ribosyl)ation of a substrate, typically histones, by recombinant Tankyrase. The reaction utilizes biotinylated NAD+ as a co-substrate. The resulting biotinylated-PAR product is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

-

Protocol:

-

Coat a 96-well plate with histone proteins and block non-specific binding.

-

Prepare a reaction mixture containing recombinant human TNKS1 or TNKS2 enzyme, assay buffer, and varying concentrations of the test inhibitor (e.g., this compound).

-

Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate the plate to allow for PARsylation to occur.

-

Stop the reaction and wash the plate to remove unreacted components.

-

Add streptavidin-HRP conjugate, which binds to the biotinylated-PAR chains.

-

After incubation and washing, add a chemiluminescent HRP substrate.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitor's activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

TOPFlash Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

-

Principle: Cells are co-transfected with two plasmids: one expressing a TCF/LEF-responsive luciferase reporter (TOPFlash) and another expressing a constitutively active Renilla luciferase for normalization. Activation of the Wnt pathway leads to the expression of firefly luciferase.

-

Protocol:

-

Seed cells (e.g., HEK293T or a cancer cell line with an active Wnt pathway like DLD-1) in a 96-well plate.

-

Co-transfect the cells with the TOPFlash and Renilla luciferase reporter plasmids.

-

After transfection, treat the cells with varying concentrations of the Tankyrase inhibitor.

-

Induce Wnt signaling, if necessary, using Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the TOPFlash (firefly) signal to the Renilla signal.

-

Calculate the EC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

-

Western Blot Analysis for Axin and β-catenin Levels

This assay provides direct evidence of the inhibitor's effect on the stability of key pathway proteins.

-

Principle: Western blotting is used to detect and quantify the protein levels of Axin and β-catenin in cells treated with the inhibitor.

-

Protocol:

-

Treat cultured cells with the Tankyrase inhibitor at various concentrations and for different durations.

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Axin1/2, β-catenin, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein levels.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Wnt/β-catenin Signaling Pathway and Point of Inhibition

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Tankyrase - Wikipedia [en.wikipedia.org]

- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tankyrase Inhibitor Treatment in Cell Culture